molecular formula C14H20ClN3S B5720016 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione CAS No. 6623-07-0

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione

Cat. No.: B5720016
CAS No.: 6623-07-0
M. Wt: 297.8 g/mol
InChI Key: CKCBXTCEVYECNG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that contains a triazolidine ring substituted with a 4-chlorophenyl group and two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione typically involves the reaction of 4-chlorophenyl isothiocyanate with dipropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione
  • 2-(4-fluorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione
  • 2-(4-methylphenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione

Uniqueness

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3S/c1-3-9-14(10-4-2)16-13(19)18(17-14)12-7-5-11(15)6-8-12/h5-8,17H,3-4,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCBXTCEVYECNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984726
Record name 2-(4-Chlorophenyl)-5,5-dipropyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-07-0
Record name 2-(4-Chlorophenyl)-5,5-dipropyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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